molecular formula C8H7BClNO2S2 B7953673 [6-Chloro-2-(methylsulfanyl)-1,3-benzothiazol-4-yl]boronic acid

[6-Chloro-2-(methylsulfanyl)-1,3-benzothiazol-4-yl]boronic acid

Cat. No.: B7953673
M. Wt: 259.5 g/mol
InChI Key: USUBVLOYOXIEQW-UHFFFAOYSA-N
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Description

[6-Chloro-2-(methylsulfanyl)-1,3-benzothiazol-4-yl]boronic acid is a boronic acid derivative that features a benzothiazole ring substituted with a chlorine atom and a methylsulfanyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-Chloro-2-(methylsulfanyl)-1,3-benzothiazol-4-yl]boronic acid typically involves the introduction of the boronic acid group onto a pre-formed benzothiazole scaffold. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dioxane .

Industrial Production Methods

Industrial production methods for boronic acids often involve large-scale borylation reactions using similar palladium-catalyzed processes. The scalability of these reactions makes them suitable for industrial applications, where high yields and purity are essential.

Chemical Reactions Analysis

Types of Reactions

[6-Chloro-2-(methylsulfanyl)-1,3-benzothiazol-4-yl]boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide, sodium periodate.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Substituted benzothiazoles.

Scientific Research Applications

[6-Chloro-2-(methylsulfanyl)-1,3-benzothiazol-4-yl]boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of [6-Chloro-2-(methylsulfanyl)-1,3-benzothiazol-4-yl]boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

    4-Bromophenylboronic Acid: Another boronic acid derivative with a bromine substituent.

    2-Thienylboronic Acid: A boronic acid with a thiophene ring.

Uniqueness

[6-Chloro-2-(methylsulfanyl)-1,3-benzothiazol-4-yl]boronic acid is unique due to the presence of the benzothiazole ring, which imparts specific electronic and steric properties that can influence its reactivity and selectivity in chemical reactions. The chlorine and methylsulfanyl substituents further modify its chemical behavior, making it a valuable compound in the synthesis of complex molecules.

Properties

IUPAC Name

(6-chloro-2-methylsulfanyl-1,3-benzothiazol-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BClNO2S2/c1-14-8-11-7-5(9(12)13)2-4(10)3-6(7)15-8/h2-3,12-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUBVLOYOXIEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC2=C1N=C(S2)SC)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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